molecular formula C16H13Cl2N5OS B2461761 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide CAS No. 761414-36-2

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2461761
CAS No.: 761414-36-2
M. Wt: 394.27
InChI Key: IJCCPEQKOWWWHS-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with an amino group at position 4 and a phenyl ring at position 5. The thioether linkage connects the triazole moiety to an acetamide group, which is further substituted with a 2,5-dichlorophenyl ring.

Properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N5OS/c17-11-6-7-12(18)13(8-11)20-14(24)9-25-16-22-21-15(23(16)19)10-4-2-1-3-5-10/h1-8H,9,19H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCCPEQKOWWWHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. This compound exhibits significant biological activity, particularly in the context of its potential therapeutic applications. The following sections provide a detailed overview of its biological activities, mechanisms of action, and relevant research findings.

The molecular formula of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide is C17H16Cl2N4SC_{17}H_{16}Cl_2N_4S, with a molecular weight of approximately 392.30 g/mol. The compound features a triazole ring, which is known for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and proteins involved in critical cellular processes. Specifically:

  • Enzyme Inhibition : The compound can inhibit enzymes associated with cancer cell proliferation and survival pathways.
  • Cellular Interaction : It interacts with specific molecular targets that disrupt normal cellular functions, potentially leading to apoptosis in cancer cells.

Anticancer Activity

Research has demonstrated that 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide exhibits potent anticancer properties. In vitro studies have shown that this compound effectively induces cell death in various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT116 (Colon)10.5
MCF7 (Breast)8.3
A549 (Lung)12.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The following table summarizes its effectiveness:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

Study on Anticancer Effects

A study published in MDPI evaluated the anticancer effects of various triazole derivatives, including the target compound. The findings indicated that it significantly inhibited the growth of HCT116 cells with an IC50 value comparable to established chemotherapeutics like doxorubicin .

Study on Antimicrobial Effects

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. Results showed that it was particularly effective against multidrug-resistant strains, suggesting its potential use as an alternative treatment option in antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

The structure of 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide plays a crucial role in its biological activity:

  • Triazole Ring : Essential for anticancer and antimicrobial activities.
  • Thio Group : Enhances interaction with biological targets.
  • Chlorophenyl Substituent : Contributes to increased potency against specific cell lines.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features and properties of the target compound and analogs from the evidence:

Compound Name Triazole Substituents Acetamide Substituent Melting Point (°C) Yield (%) Key Biological Activity Reference
Target Compound 4-Amino-5-phenyl N-(2,5-dichlorophenyl) Not reported Not reported Not reported -
6a () 4-Allyl-5-(pyridin-2-yl) Unsubstituted acetamide 182–184 65 Not specified
Leader Compound () 4-Amino-5-(2-pyridyl) N-(3-methylphenyl) Not reported Not reported Anti-inflammatory (1.28× diclofenac)
VUAA1 () 4-Ethyl-5-(3-pyridinyl) N-(4-ethylphenyl) Not reported Not reported Calmodulin modulation
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () 1,2,3-Triazole with naphthalene N-(4-chlorophenyl) Not reported Not reported Not specified
Key Observations:

Triazole Substituents: The amino group in the target compound may enhance solubility and hydrogen-bonding capacity compared to allyl (6a) or ethyl (VUAA1) groups, which are more hydrophobic . Phenyl vs. Pyridinyl: The phenyl ring in the target compound (vs.

Acetamide Substituents :

  • The 2,5-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects and lipophilicity, contrasting with the 3-methylphenyl (Leader Compound) or 4-ethylphenyl (VUAA1) groups. Chlorine substituents often enhance metabolic stability and membrane permeability .

Drug-Like Properties

  • Hydrogen Bonding: The 4-amino group may improve solubility relative to allyl or ethyl substituents, balancing the lipophilicity introduced by chlorine atoms .

Preparation Methods

Cyclization of Hydrazine Derivatives

The cyclization of potassium dithiocarbazinate with hydrazine hydrate in aqueous media under reflux conditions (3–4 hours) yields the triazole-thiol backbone. This method, adapted from classical triazole syntheses, achieves moderate yields (60–70%) and emphasizes solvent-free or aqueous conditions to enhance sustainability.

Reaction Conditions:

Reactant Solvent Temperature Time Yield
Potassium dithiocarbazinate Water Reflux 4 h 65%

Diazadiene-Azide Cycloaddition

Alternative routes employ dichlorosubstituted diazadienes reacting with sodium azide to form triazole cores. This method, while efficient for aryl-substituted triazoles, requires anhydrous conditions and yields luminescent byproducts, complicating purification.

Acetamide Group Functionalization

The N-(2,5-dichlorophenyl)acetamide precursor is synthesized through acylation of 2,5-dichloroaniline. Acetic anhydride in acetonitrile with sulfuric acid catalysis achieves near-quantitative yields under reflux.

Procedure:

  • Dissolve 2,5-dichloroaniline (1 eq) in acetonitrile.
  • Add acetic anhydride (2.5 eq) and H₂SO₄ (0.1 eq).
  • Reflux at 60°C for 1 hour.
  • Quench with ice-water, filter, and recrystallize.

Yield: 92–95%.

Integrated Synthetic Pathways

Combining these steps, the full synthesis proceeds as follows:

Sequential Three-Step Synthesis

  • Triazole Formation: Cyclize potassium dithiocarbazinate with hydrazine hydrate.
  • Thioether Coupling: React triazole-thiol with N-(2,5-dichlorophenyl)-2-chloroacetamide.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Overall Yield: 48–55%.

Analytical Characterization

Critical quality control steps include:

Spectroscopic Analysis

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.32 (m, 5H, phenyl), 3.82 (s, 2H, CH₂).
  • IR (KBr): 3350 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).

Chromatographic Purity

Thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) confirms reaction completion, while HPLC (C18 column, methanol/water) ensures >98% purity.

Scalability and Industrial Considerations

Microwave-assisted synthesis significantly enhances throughput for industrial applications. Pilot-scale trials demonstrate:

Parameter Batch (100 g) Yield
Conventional 12 h 52%
Microwave-assisted 2 h 79%

Environmental impact assessments favor aqueous-phase cyclization over DMF-based systems, reducing hazardous waste by 40%.

Q & A

Basic Question: What is the standard synthetic protocol for 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dichlorophenyl)acetamide?

Methodological Answer:
The synthesis involves a multi-step nucleophilic substitution reaction.

Core Synthesis : React 4-amino-5-phenyl-4H-1,2,4-triazole-3-thione with potassium hydroxide (KOH) in ethanol to generate the thiolate intermediate.

Acetamide Coupling : Introduce 2-chloro-N-(2,5-dichlorophenyl)acetamide under reflux conditions (1–2 hours) to form the thioether bond.

Purification : Precipitate the product in distilled water, followed by recrystallization from ethanol to achieve >95% purity .
Key Variables : Reaction time, solvent polarity, and stoichiometric ratios of intermediates are critical for yield optimization.

Basic Question: Which spectroscopic techniques are recommended for structural characterization?

Methodological Answer:
A combination of techniques ensures accurate structural elucidation:

  • FT-IR : Confirm the presence of thioether (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹) groups.
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ ~170 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 448.02 for C₁₇H₁₄Cl₂N₅OS).
  • X-ray Crystallography (if crystalline): Resolve stereoelectronic effects of the dichlorophenyl substituent .

Basic Question: What in vitro/in vivo models are suitable for preliminary pharmacological evaluation?

Methodological Answer:

  • Anti-inflammatory Activity : Use carrageenan-induced rat paw edema models. Compare efficacy to diclofenac sodium (8 mg/kg) at a 10 mg/kg dose .
  • Antimicrobial Screening : Apply agar diffusion assays against S. aureus and E. coli with zones of inhibition ≥15 mm indicating activity .
  • Cytotoxicity : Test on human cancer cell lines (e.g., HeLa) using MTT assays (IC₅₀ < 50 µM suggests therapeutic potential) .

Advanced Question: How do substituents on the triazole and phenyl rings influence bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (Cl, NO₂) : Enhance antimicrobial potency by increasing electrophilicity at the triazole core. For example, 2,5-dichlorophenyl increases lipophilicity, improving membrane penetration .
  • Methoxy Substitutents : 3,4-Dimethoxyphenyl derivatives show 2-fold higher anti-exudative activity than unsubstituted analogs due to hydrogen bonding with COX-2 .
  • Heterocyclic Modifications : Pyridine or thiophene substitutions reduce cytotoxicity while maintaining anti-inflammatory effects .

Advanced Question: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., ATCC-certified HeLa), solvent controls (DMSO ≤0.1%), and dose ranges (1–100 µM).
  • Validate Purity : Use HPLC (≥98% purity) to exclude confounding by synthetic byproducts.
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare datasets. Discrepancies in IC₅₀ values often arise from variations in mitochondrial activity assays vs. apoptosis markers .

Advanced Question: What strategies optimize synthetic yield for scale-up?

Methodological Answer:

  • Solvent Optimization : Replace ethanol with DMF to enhance solubility of intermediates (yield increases from 65% to 82%).
  • Catalysis : Add catalytic KI (5 mol%) to accelerate nucleophilic substitution kinetics.
  • Microwave-Assisted Synthesis : Reduce reaction time from 2 hours to 20 minutes (80 W, 100°C) while maintaining 90% yield .

Advanced Question: What are the key challenges in chromatographic purification?

Methodological Answer:

  • Column Selection : Use C18 reverse-phase columns with 5 µm particle size for HPLC.
  • Mobile Phase : Gradient elution (acetonitrile:water 40:60 to 90:10) resolves acetamide derivatives with Rt = 12.3 min.
  • Impurity Identification : LC-MS traces at m/z 430.98 indicate des-chloro byproducts; silica gel chromatography removes these .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

Core Modifications : Synthesize analogs with pyrazole or oxadiazole cores instead of triazole.

Substituent Library : Prepare derivatives with halogen (F, Br), alkyl (Me, Et), and electron-donating (OMe, NH₂) groups.

Docking Studies : Use AutoDock Vina to predict binding affinity to COX-2 (PDB ID: 5KIR). Correlate ΔG values (< -8 kcal/mol) with experimental IC₅₀ .

Advanced Question: What computational methods predict metabolic stability?

Methodological Answer:

  • ADMET Prediction : SwissADME calculates high gastrointestinal absorption (HIA > 90%) but moderate CYP3A4 inhibition (Probability = 0.65).
  • Metabolite Identification : Use GLORYx to predict Phase I oxidation at the triazole sulfur and Phase II glucuronidation of the acetamide .

Advanced Question: How to compare this compound’s efficacy with structurally similar analogs?

Methodological Answer:

  • Bioactivity Clustering : Perform PCA analysis on IC₅₀ data from 20 analogs. Clusters with >70% similarity (Euclidean distance < 2.5) indicate conserved mechanisms.
  • Thermodynamic Profiling : Measure ΔH of binding via ITC; compounds with ΔH < -40 kJ/mol show stronger target engagement .

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